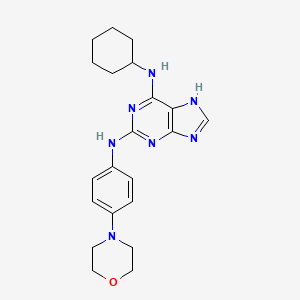
Reversin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Reversine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.
Chemie
In der Chemie wird Reversine als Werkzeug zur Untersuchung von Zelldifferenzierungs- und Dedifferenzierungsprozessen verwendet. Seine Fähigkeit, Dedifferenzierung zu induzieren, macht es wertvoll für die Forschung zur Zellumprogrammierung und Stammzellbiologie .
Biologie
In der biologischen Forschung hat sich gezeigt, dass Reversine die Dedifferenzierung verschiedener Zelltypen, einschließlich myogener Linien-verpflichteter Zellen und Fibroblasten, fördert.
Medizin
Die Antikrebsaktivitäten von Reversine haben es zu einem Thema von Interesse in der Krebsforschung gemacht. Es hat sich gezeigt, dass es das Wachstum von Krebszellen hemmt, Apoptose induziert und den Zellzyklusfortschritt stört. Diese Wirkungen sind in erster Linie auf seine Hemmung von Aurora-Kinasen zurückzuführen, die eine entscheidende Rolle bei der Zellteilung spielen .
Industrie
Wirkmechanismus
Reversine übt seine Wirkungen über mehrere Mechanismen aus. Es wirkt als Antagonist des Adenosin-A3-Rezeptors und hemmt mehrere Kinasen, darunter Aurora-Kinasen und Mps1. Durch die Hemmung dieser Kinasen stört Reversine den normalen Verlauf des Zellzyklus, was zu einer Zellzyklusarretierung und Apoptose führt. Darüber hinaus ist die Fähigkeit von Reversine, Dedifferenzierung zu induzieren, mit seiner Modulation spezifischer Signalwege verbunden, die an der Zellplastizität beteiligt sind .
Wirkmechanismus
Target of Action
Reversine, or 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, is a small molecule that primarily targets the Aurora kinases . Aurora kinases are a family of enzymes that play crucial roles in cell division . Reversine is known to act as an antagonist of the adenosine A3 receptor . It is also a potent inhibitor of the mitotic kinase Mps1 , which is essential for chromosome segregation .
Mode of Action
Reversine interacts with its targets, leading to a variety of cellular changes. It inhibits the activity of Aurora kinases, leading to a failure in cytokinesis and the induction of polyploidy . It also inhibits the phosphorylation of histone H3, a direct downstream target of Aurora kinases .
Biochemical Pathways
Reversine affects several biochemical pathways. It is known to induce autophagy via the AKT signaling pathway . It also diminishes the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1 α) and glucose transporter 1 (GLUT1) , resulting in a reduction of glucose uptake and energy production .
Pharmacokinetics
It is known that reversine can cause toxicity at higher concentrations, with decreased cell metabolic activity .
Result of Action
Reversine has multiple effects at the molecular and cellular levels. It reduces cell viability in a dose- and time-dependent manner . It triggers apoptotic cell death by decreasing anti-apoptotic proteins, increasing pro-apoptotic proteins, and activating caspase-3 activity . It also induces autophagic cell death by increasing LC3-II and Beclin 1 while decreasing p62 .
Biochemische Analyse
Biochemical Properties
Reversine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the A3 adenosine receptor, where it acts as an antagonist. Additionally, reversine has been shown to inhibit nonmuscle myosin II heavy chain and MEK1, both of which are essential for its biological effects . These interactions lead to significant changes in cellular functions, including cell cycle arrest, apoptosis, and autophagy induction. Reversine’s ability to modulate these pathways makes it a promising candidate for cancer therapy and regenerative medicine.
Cellular Effects
Reversine exerts profound effects on various types of cells and cellular processes. In human non-small cell lung cancer cells, reversine has been shown to induce apoptosis and autophagy, leading to growth inhibition . It also increases the plasticity of lineage-committed cells, allowing them to revert to a more primitive, multipotent state . This dedifferentiation process is particularly valuable in regenerative medicine, where reversine-treated cells can be used to regenerate damaged tissues. Furthermore, reversine influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects.
Molecular Mechanism
The molecular mechanism of reversine involves several key interactions at the molecular level. Reversine binds to the A3 adenosine receptor, inhibiting its activity and triggering downstream signaling pathways that lead to apoptosis and autophagy . Additionally, reversine inhibits nonmuscle myosin II heavy chain and MEK1, which are crucial for its effects on cell plasticity and dedifferentiation . These interactions result in changes in gene expression, enzyme activity, and cellular functions, highlighting the multifaceted nature of reversine’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of reversine have been observed to change over time. Reversine’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that reversine can induce time-dependent growth inhibition, apoptosis, and autophagy in cancer cells . Additionally, the dedifferentiation effects of reversine on lineage-committed cells are also time-dependent, with prolonged exposure leading to increased plasticity and regenerative potential . These temporal effects underscore the importance of optimizing reversine’s application in both research and therapeutic contexts.
Dosage Effects in Animal Models
The effects of reversine vary with different dosages in animal models. At lower doses, reversine has been shown to induce dedifferentiation and enhance regenerative potential without significant toxicity . At higher doses, reversine can lead to adverse effects, including toxicity and impaired cellular function. Studies in animal models have demonstrated threshold effects, where the beneficial effects of reversine are observed within a specific dosage range, beyond which toxic effects become prominent . Understanding these dosage effects is crucial for the safe and effective application of reversine in therapeutic settings.
Metabolic Pathways
Reversine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by reversine is the adenosine receptor signaling pathway, where it acts as an antagonist of the A3 adenosine receptor . Additionally, reversine’s inhibition of nonmuscle myosin II heavy chain and MEK1 affects metabolic flux and metabolite levels, contributing to its diverse biological effects . These interactions highlight the complex metabolic landscape in which reversine operates, providing insights into its potential therapeutic applications.
Transport and Distribution
Reversine’s transport and distribution within cells and tissues are critical factors that influence its biological effects. Reversine interacts with various transporters and binding proteins, facilitating its uptake and localization within cells . Once inside the cell, reversine can accumulate in specific compartments, where it exerts its effects on cellular functions. Understanding the transport and distribution mechanisms of reversine is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of reversine plays a significant role in its activity and function. Reversine has been shown to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct reversine to specific organelles. The subcellular distribution of reversine is crucial for its interactions with biomolecules and its overall biological effects, providing valuable insights into its mechanism of action.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Reversine wird durch einen mehrstufigen chemischen Prozess synthetisiert Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für Reversine nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Hochskalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Reversine durchläuft verschiedene chemische Reaktionen, einschließlich Substitutions- und Additionsreaktionen. Es ist bekannt, dass es unter bestimmten Bedingungen mit verschiedenen Reagenzien wechselwirkt, um neue Verbindungen zu bilden .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit Reversine verwendet werden, umfassen organische Lösungsmittel, Säuren und Basen. Die Reaktionsbedingungen können je nach gewünschtem Produkt variieren, beinhalten aber in der Regel kontrollierte Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus Reaktionen mit Reversine gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Reaktionen mit starken Säuren zur Bildung verschiedener Purinderivate führen .
Vergleich Mit ähnlichen Verbindungen
Reversine wird häufig mit anderen Purinderivaten und Kinaseinhibitoren verglichen. Einige ähnliche Verbindungen sind:
VX-680: Ein weiterer Aurora-Kinase-Inhibitor, der in der Krebstherapie wirksam gezeigt wurde.
Purvalanol: Ein Cyclin-abhängiger Kinase-Inhibitor mit Antikrebsaktivitäten.
Roscovitin: Ein weiterer Cyclin-abhängiger Kinase-Inhibitor, der in der Krebsforschung eingesetzt wird.
Die Einzigartigkeit von Reversine liegt in seiner dualen Aktivität als Dedifferenzierungsmittel und Kinaseinhibitor, was es zu einem vielseitigen Werkzeug für die regenerative Medizin und die Krebstherapie macht .
Eigenschaften
IUPAC Name |
6-N-cyclohexyl-2-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)24-20-18-19(23-14-22-18)26-21(27-20)25-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLJHSQHILSNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041113 | |
| Record name | Reversine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656820-32-5 | |
| Record name | Reversine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656820-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reversine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656820325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reversine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Reversine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reversine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REVERSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z499CLJ023 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




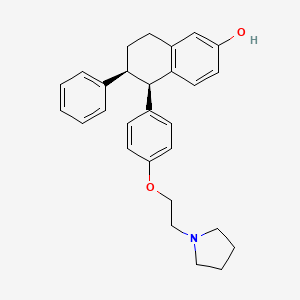
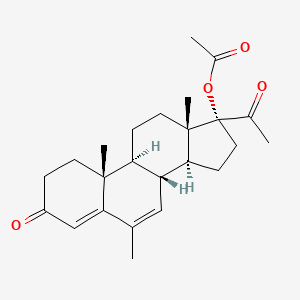
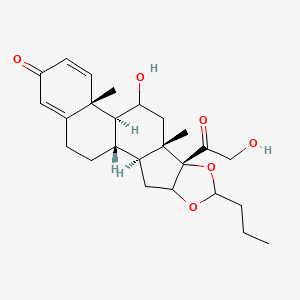

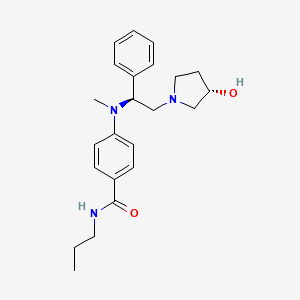


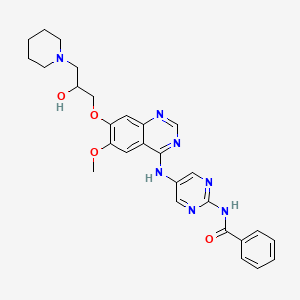
![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)

